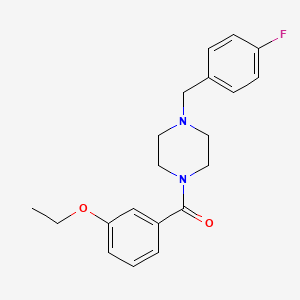

![molecular formula C19H17N5O3S2 B4623098 4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)

4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide

説明

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves condensation reactions with various aroyl/heteroaryl isothiocyanates in dry acetonitrile. These processes yield compounds with confirmed structures through spectroscopic methods such as FTIR, NMR (both ^(1)H and ^(13)C), GC-MS, and elemental analyses, sometimes further confirmed by X-ray diffraction analysis (Zaib et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis is achieved through various spectroscopic techniques and computational studies. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to understand the electronic structures and spectroscopic properties of these compounds, alongside experimental spectroscopic data for validation. Structural determinations often involve single-crystal X-ray diffraction to ascertain the precise geometrical configuration of these molecules (Sowrirajan et al., 2022).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, mainly centered around their sulfonamide group. They can undergo further chemical modifications, leading to the formation of various derivatives with distinct biological activities. The reactivity of the sulfonamide group allows for selective transformations, contributing to the synthesis of compounds with targeted chemical properties (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, can be influenced by the nature of the substituents on the benzenesulfonamide scaffold. Polymorphism is a notable physical characteristic, with different crystal forms exhibiting distinct packing arrangements and stability profiles. These aspects are crucial for understanding the material properties of these compounds, including their formulation into dosage forms (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives are significantly impacted by their sulfonamide functionality, which is a pivotal site for binding to biological targets and for undergoing chemical reactions. These compounds' reactivity can be tailored through substitution at the phenyl ring or the pyrimidinyl moiety, affecting their acidity, basicity, and overall chemical stability. The ability to engage in hydrogen bonding and other non-covalent interactions makes them versatile intermediates for further chemical transformations and potential inhibitors of various enzymes (Hen et al., 2011).

科学的研究の応用

Carbonic Anhydrase Inhibition

One significant area of research involves the inhibition of carbonic anhydrase, an enzyme critical for many physiological processes. Compounds derived from benzenesulfonamide, including those structurally related to the specified chemical, have been investigated for their potential to inhibit carbonic anhydrase isoforms. For instance, studies have shown that certain aminobenzenesulfonamide-thiourea conjugates exhibit potent inhibitory effects on bovine erythrocyte carbonic anhydrase isoform II, with inhibition constants ranging from 0.011 to 17.1 μM (Zaib et al., 2014). This indicates the potential of such compounds for therapeutic applications targeting diseases where carbonic anhydrase activity is implicated.

Antimicrobial Activity

Another significant application area is the development of new antimicrobial agents. Derivatives of 4-aminobenzenesulfonamide have been synthesized and tested for their antibacterial and antifungal properties. For example, certain 1-(4-aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones showed promising antibacterial activity (Gein et al., 2013). Such studies contribute to the ongoing search for new antimicrobial compounds capable of combating resistant bacterial strains.

Inhibition of Enzymes Related to Neurodegenerative Diseases

Research has also explored the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. Some 4-phthalimidobenzenesulfonamide derivatives have been evaluated for their inhibitory activities against these enzymes, with certain compounds displaying high selectivity against acetylcholinesterase (Soyer et al., 2016). This opens up potential therapeutic avenues for the treatment of Alzheimer's disease and related conditions.

Anti-HIV Activity

Additionally, derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and tested for their potential anti-HIV activity. Selected compounds exhibited effective in vitro activity against HIV-1, demonstrating the broad spectrum of biomedical research applications for sulfonamide derivatives (Brzozowski & Sa̧czewski, 2007).

特性

IUPAC Name |

1-(3-acetylphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c1-13(25)14-4-2-5-16(12-14)23-19(28)22-15-6-8-17(9-7-15)29(26,27)24-18-20-10-3-11-21-18/h2-12H,1H3,(H,20,21,24)(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQPOXFVBAUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-acetylphenyl)carbamothioyl]amino}-N-(pyrimidin-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)

![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)

![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)

![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)

![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)